2-(4-acetylphenyl)-1,2-thiazolidine-1,1-dione

Medicinal Chemistry Chemical Synthesis Structural Biology

2-(4-Acetylphenyl)-1,2-thiazolidine-1,1-dione (CAS 65873-97-4) is a synthetic small molecule belonging to the class of cyclic sulfonamides. It features a 1,2-thiazolidine-1,1-dione core substituted with a 4-acetylphenyl group.

Molecular Formula C11H13NO3S
Molecular Weight 239.29
CAS No. 65873-97-4
Cat. No. B2680713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-acetylphenyl)-1,2-thiazolidine-1,1-dione
CAS65873-97-4
Molecular FormulaC11H13NO3S
Molecular Weight239.29
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)N2CCCS2(=O)=O
InChIInChI=1S/C11H13NO3S/c1-9(13)10-3-5-11(6-4-10)12-7-2-8-16(12,14)15/h3-6H,2,7-8H2,1H3
InChIKeyNKRLTCMXHBFMHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-(4-Acetylphenyl)-1,2-thiazolidine-1,1-dione (CAS 65873-97-4): A Key Building Block for Sulfonamide-Based Drug Discovery


2-(4-Acetylphenyl)-1,2-thiazolidine-1,1-dione (CAS 65873-97-4) is a synthetic small molecule belonging to the class of cyclic sulfonamides. It features a 1,2-thiazolidine-1,1-dione core substituted with a 4-acetylphenyl group [1]. With a molecular weight of 239.29 g/mol and a topological polar surface area (TPSA) of 62.8 Ų, it serves as a versatile intermediate in medicinal chemistry [2]. This compound is primarily utilized as a building block for the synthesis of more complex molecules, including kinase inhibitors and other bioactive heterocycles, where the 1,1-dioxidoisothiazolidine moiety acts as a pharmacophore or a solubility-modulating group [3].

Cyclic sulfonamide core suited for kinase inhibitor scaffold synthesis
4-Acetyl handle enables diversification via reductive amination, oxime, or hydrazone chemistry
Defined 4-acetyl regioisomer maintains geometry critical for SAR vector control

Why 2-(4-Acetylphenyl)-1,2-thiazolidine-1,1-dione Cannot Be Replaced by Common Thiazolidinediones or Close Analogs


Generic substitution fails because the 1,2-thiazolidine-1,1-dione scaffold is structurally and electronically distinct from the more common 2,4-thiazolidinedione class (e.g., pioglitazone, rosiglitazone), which has a different ring fusion and oxidation state of sulfur [1]. Even within the same scaffold, the position of the acetyl group on the phenyl ring is critical. The 4-acetyl isomer (CAS 65873-97-4) differs from its 3-acetyl analog (CAS 1225595-21-0) in terms of molecular geometry, dipole moment, and hydrogen-bonding potential, which directly influence its reactivity in downstream coupling reactions and its fit into biological targets [2]. Evidence from CDK2 inhibitor programs shows that the 1,1-dioxidoisothiazolidine moiety is a key pharmacophoric element, and the specific substitution pattern dictates binding affinity and selectivity [3]. Therefore, exchanging this compound for a regioisomer or a different thiazolidine derivative without re-optimizing the entire synthetic route or biological profile is not scientifically valid.

Scaffold mismatch

2,4-Thiazolidinedione analogs engage PPARγ rather than kinases; biological target profile may not transfer.

Regioisomer substitution

3-Acetyl isomer (CAS 1225595-21-0) introduces a kinked geometry; binding vector and SAR may shift significantly.

Synthetic route specificity

Replacing the building block without re-optimization may alter coupling yields and downstream purity profiles.

Quantitative Differentiation Evidence for 2-(4-Acetylphenyl)-1,2-thiazolidine-1,1-dione (65873-97-4)


Regioisomeric Purity: Quantitative Differentiation from the 3-Acetylphenyl Analog

The target compound (4-acetyl isomer, CAS 65873-97-4) is a defined regioisomer. Vendors specify a purity of 97% or NLT 98% for this specific isomer, distinct from its 3-acetyl analog (CAS 1225595-21-0) . While direct comparative biological data between the two isomers in the same assay is not available in the public domain, their computed molecular properties differ. The 4-acetyl isomer has a calculated XLogP3-AA of 0.9, which differs from the 3-acetyl analog's predicted lipophilicity due to the altered electronic distribution of the acetyl group, impacting membrane permeability and target engagement [1]. The 4-acetyl substitution provides a linear molecular geometry, whereas the 3-acetyl substitution introduces a kink, which is critical for maintaining the vector of the acetyl group in structure-based drug design [2].

Regioisomeric Identity
Class-level inference
Target: XLogP3 0.9, linear geometry; 3‑acetyl isomer: predicted XLogP3 shift ~0.2–0.5, non‑linear geometry.
Supports regioisomer-specific SAR hypothesis.
Purity specification ≥97% maintains isomeric identity.
Medicinal Chemistry Chemical Synthesis Structural Biology

Scaffold-Level Differentiation: 1,2-Thiazolidine-1,1-dione vs. 2,4-Thiazolidinedione in Kinase Inhibition

The 1,2-thiazolidine-1,1-dione scaffold is a recognized privileged structure for cyclin-dependent kinase (CDK) inhibition. Literature shows that isothiazolidine 1,1-dioxide analogs exhibit potent CDK1 and CDK2 inhibitory activities and inhibit cancer cell proliferation [1]. In contrast, the classic 2,4-thiazolidinedione pharmacophore (e.g., in rosiglitazone) primarily targets PPARγ. While a direct head-to-head comparison of our target building block against a 2,4-thiazolidinedione analog is not available, the kinase inhibitory activity is a class-specific property of the 1,2-thiazolidine-1,1-dione scaffold. For example, a derivative incorporating this moiety showed an IC50 of 8 nM against HIV integrase [2], underscoring the divergent biological profile of this core relative to the 2,4-thiazolidinedione class.

Scaffold Target Engagement
Cross-study comparable
1,2‑thiazolidine‑1,1‑dione class enriches CDK1/2 inhibitors (derivative IC50 8 nM on integrase) vs. 2,4‑thiazolidinedione class PPARγ agonism.
Provides access to kinase‑relevant chemical space.
Direct head‑to‑head data not available; scaffold-level evidence.
Kinase Inhibitors Cancer Research Pharmacology

Physicochemical Profile: TPSA and Hydrogen Bond Acceptor Count for CNS vs. Non-CNS Drug Design

The compound's computed Topological Polar Surface Area (TPSA) of 62.8 Ų and zero hydrogen bond donors classify it as a compound with potential for both peripheral and central nervous system penetration, unlike many larger or more polar thiazolidine-1,1-dione analogs [1]. In the context of building block selection, a lower TPSA and rotatable bond count (2) make this a favorable starting point for generating orally bioavailable lead-like molecules. This differentiates it from commonly used building blocks like 4-(1,1-dioxidoisothiazolidin-2-yl)benzoic acid, which has a higher TPSA (approx. 85 Ų) due to the added carboxyl group, thereby influencing the ADME properties of final compounds [2].

Physicochemical Profile
Class-level inference
TPSA 62.8 Ų, 0 H‑bond donors vs. benzoic acid analog TPSA ≈85 Ų, 1 H‑bond donor.
May support CNS/intracellular permeability design.
Computed properties; experimental ADME validation recommended.
Drug Design ADME Pharmacokinetics

Synthetic Tractability: The Acetyl Functional Group as a Versatile Handle for Diversification

The presence of a 4-acetyl group on the phenyl ring provides a reactive carbonyl handle that is absent in many other common 1,2-thiazolidine-1,1-dione building blocks. This allows for a wide range of chemoselective transformations, including reductive amination, oxime/hydrazone formation, and Wittig reactions, which are not possible with parent phenyl or halogenated analogs [1]. This synthetic versatility enables rapid diversification of the scaffold during hit-to-lead optimization. For instance, the acetyl group in this compound can be directly converted to a secondary amine in a single step, a key functional group frequently required in kinase inhibitors, offering a significant synthetic shortcut compared to multi-step routes from bromo- or nitro-substituted precursors.

Synthetic Handle Utility
Class-level inference
Acetyl enables reductive amination, hydrazone formation; typically saves 1–2 steps compared to halogenated precursors.
Reduces synthetic steps in library synthesis.
Based on retrosynthetic analysis; actual steps depend on target.
Organic Synthesis MedChem Library Design Click Chemistry

Procurement-Driven Application Scenarios for 2-(4-Acetylphenyl)-1,2-thiazolidine-1,1-dione (65873-97-4)


Kinase Inhibitor Fragment-Based Lead Generation

Building on the class-level evidence that the 1,2-thiazolidine-1,1-dione core is a validated pharmacophore for CDK1/2 inhibition [1], this specific compound is an ideal pre-formed fragment for fragment-based drug discovery (FBDD). Its low molecular weight (239.29 Da) and optimal TPSA (62.8 Ų) [2] fit FBDD criteria. The 4-acetyl group offers a direct growth vector, allowing medicinal chemists to rapidly explore the CDK2 hinge-binding region through simple carbonyl chemistry, as demonstrated by the PDB structure 2DUV where a related analog is co-crystallized with CDK2 [3].

Targeted Protein Degrader (PROTAC) Linker Attachment Point

In the design of bivalent targeted protein degraders, the acetyl group serves as an orthogonal handle for attaching E3 ligase ligands without interfering with the 1,2-thiazolidine-1,1-dione core's target binding. The lack of H-bond donors on this scaffold [1] is advantageous for maintaining the drug-like properties of the final heterobifunctional molecule, differentiating it from amine- or acid-containing building blocks that introduce additional polarity and potential off-target interactions.

High-Throughput Library Synthesis via Parallel Reductive Amination

Procurement teams supporting high-throughput chemistry can leverage the acetyl group's reactivity for massive parallel array synthesis. Using this building block, a single 96-well plate of diverse primary amines can be readily converted into a 96-member library of secondary amine-containing 1,2-thiazolidine-1,1-dione analogs via reductive amination. This efficiency is not directly replicable with the bromo- or iodo- analogs which would require Suzuki coupling under inert atmosphere and harsher conditions, thereby saving on specialized equipment and catalyst costs.

Application
Selection Property
Validation Focus
Fragment-based kinase inhibitor lead generation
Low MW, low TPSA; acetyl growth vector
CDK2 hinge-region exploration via carbonyl chemistry
PROTAC linker attachment
Acetyl as orthogonal handle; zero H‑bond donors
Bifunctional degrader design; drug‑likeness review
Parallel library synthesis
Carbonyl reactivity for reductive amination
Synthetic route efficiency review
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